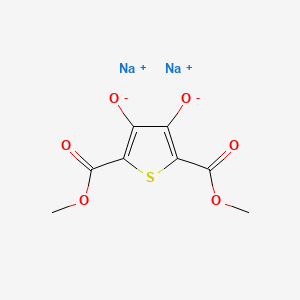
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is an organic compound with the molecular formula C8H8O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two hydroxyl groups and two ester groups on the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester. The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
作用机制
The mechanism of action of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: The parent compound without the disodium salt.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The acid form of the compound.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is unique due to its enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions, such as biological assays and industrial processes.
属性
CAS 编号 |
108199-25-3 |
|---|---|
分子式 |
C8H8NaO6S |
分子量 |
255.20 g/mol |
IUPAC 名称 |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
InChI |
InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3; |
InChI 键 |
ZEGWDVPZFVVAKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















